molecular formula C6H5IN4 B13129827 6-Iodoimidazo[1,2-a]pyrazin-3-amine

6-Iodoimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13129827
M. Wt: 260.04 g/mol
InChI Key: HFAOENQLFCAAAC-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-catalyzed reactions. For instance, an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation reaction. This reaction typically includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the desired imidazo[1,2-a]pyrazine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Iodoimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodoimidazo[1,2-a]pyrazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 6-Iodoimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H5IN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2

InChI Key

HFAOENQLFCAAAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)I)N

Origin of Product

United States

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